

# ANR94: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ANR94**, chemically known as 8-Ethoxy-9-ethyl-9H-purin-6-amine, is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ANR94**. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neurodegenerative diseases and inflammation. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

## **Chemical Structure and Properties**

**ANR94** is a substituted purine derivative with an ethoxy group at the 8-position and an ethyl group at the 9-position of the purine ring.

Table 1: Chemical and Physical Properties of ANR94



Property	Value	Reference	
Chemical Name	8-Ethoxy-9-ethyl-9H-purin-6- amine	[1][2]	
Molecular Formula	C9H13N5O	[1][3]	
Molecular Weight	207.23 g/mol	[1][3]	
CAS Number	634924-89-3	[1][3]	
Purity	≥98% (typically determined by HPLC)	[1][2]	
Appearance	Solid powder		
Solubility	Soluble to 50 mM in DMSO and to 100 mM in ethanol.	[1][3]	
Storage	Store at room temperature. [1]		

## **Biological Activity**

ANR94 functions as a competitive antagonist at the adenosine A2A receptor. This receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gs alpha subunit. Activation of the A2A receptor by its endogenous ligand, adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, ANR94 can modulate downstream signaling pathways.

Table 2: Pharmacological Properties of ANR94

Parameter	Species	Value	Reference
Ki (A2AR)	Human	46 nM	[1][3][4]
Ki (A2AR)	Rat	643 nM	[1][3][4]

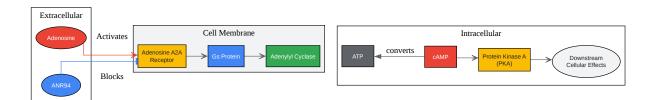
The lower Ki value for the human A2A receptor indicates a higher binding affinity compared to the rat receptor.[1][3][4] Due to its antagonist activity at the A2AR, **ANR94** has shown potential therapeutic effects in preclinical models of Parkinson's disease, where it can improve motor



deficits.[1][4] It has also been noted to exhibit neuroprotective and anti-inflammatory effects.[1] [4]

## **Signaling Pathway**

The mechanism of action of **ANR94** involves the blockade of the canonical A2A receptor signaling pathway. The following diagram illustrates this pathway and the point of intervention by **ANR94**.



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Caption: ANR94 blocks adenosine-mediated activation of the A2A receptor.

## **Experimental Protocols**

While a specific, detailed synthesis protocol for **ANR94** is not readily available in the public domain, the following sections outline the general methodologies for key experiments used to characterize this and similar compounds.

## **Radioligand Binding Assay for Ki Determination**

This assay is used to determine the binding affinity (Ki) of a test compound (ANR94) for its target receptor (A2AR).

Methodology:

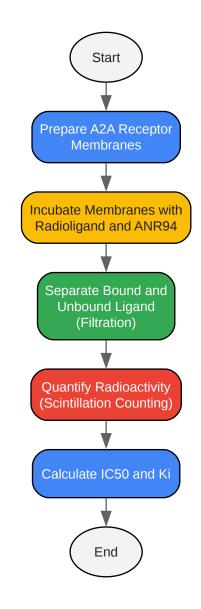






- Membrane Preparation: Membranes from cells expressing the A2A receptor are prepared by homogenization and centrifugation.
- Incubation: A constant concentration of a radiolabeled A2AR antagonist (e.g., [3H]-ZM241385) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (ANR94).
- Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.





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Caption: Workflow for a radioligand binding assay to determine Ki.

## **cAMP Functional Assay**

This assay measures the ability of an antagonist to block the agonist-induced production of cAMP.

#### Methodology:

Cell Culture: Cells expressing the A2A receptor are cultured in appropriate media.



- Treatment: The cells are pre-incubated with varying concentrations of the antagonist (ANR94) followed by stimulation with a fixed concentration of an A2AR agonist (e.g., CGS21680).
- Cell Lysis: The cells are lysed to release the intracellular cAMP.
- cAMP Measurement: The concentration of cAMP in the cell lysate is determined using a
  competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a
  time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
- Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified, and an IC50 value is determined.

## Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of a chemical compound and for quantifying its concentration.

#### Methodology:

- Sample Preparation: A known amount of ANR94 is dissolved in a suitable solvent (e.g., DMSO or ethanol).
- Chromatographic Separation: The sample is injected onto an HPLC column (typically a
  reverse-phase C18 column). A mobile phase (a mixture of an aqueous buffer and an organic
  solvent like acetonitrile or methanol) is pumped through the column to separate the
  components of the sample.
- Detection: As the components elute from the column, they are detected by a UV detector at a specific wavelength.
- Data Analysis: The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks. The concentration can be quantified by comparing the peak area to a standard curve generated from samples of known concentrations.

## Conclusion



**ANR94** is a well-characterized adenosine A2A receptor antagonist with high affinity for the human receptor. Its ability to modulate the A2AR signaling pathway makes it a valuable tool for research into the physiological and pathological roles of this receptor, particularly in the context of neurodegenerative disorders like Parkinson's disease. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of **ANR94** and other A2AR modulators.

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